

# Purification challenges of 5-(tert-Butyl)-2-methoxybenzaldehyde

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## Compound of Interest

Compound Name: 5-(tert-Butyl)-2-methoxybenzaldehyde

Cat. No.: B1277133

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An in-depth guide to the physical and chemical properties of 2,4,5-Trimethoxybenzaldehyde.

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,5-Trimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. This document is intended for researchers, chemists, and quality control professionals who require detailed information for the successful application and analysis of this compound.

## Physicochemical Properties

2,4,5-Trimethoxybenzaldehyde is a polysubstituted aromatic aldehyde. The presence of the methoxy and aldehyde functional groups dictates its chemical reactivity and physical characteristics.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>4</sub>	
Molecular Weight	196.20 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	114-117 °C	
Boiling Point	338.8±37.0 °C (Predicted)	
Solubility	Soluble in hot ethanol, chloroform, and ethyl acetate. Sparingly soluble in cold water.	
CAS Number	4460-60-6	

## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 2,4,5-Trimethoxybenzaldehyde.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide detailed structural information.

### <sup>1</sup>H NMR (Proton NMR)

- δ ~10.3 ppm (s, 1H): Aldehyde proton (-CHO).
- δ ~7.3 ppm (s, 1H): Aromatic proton at C6.
- δ ~6.5 ppm (s, 1H): Aromatic proton at C3.
- δ ~3.9 ppm (s, 9H): Methoxy protons (-OCH<sub>3</sub>) at C2, C4, and C5 (may appear as three distinct singlets).

### <sup>13</sup>C NMR (Carbon NMR)

- $\delta$  ~189.0 ppm: Aldehyde carbonyl carbon (C=O).
- $\delta$  ~158.0 ppm, ~155.0 ppm, ~143.0 ppm: Aromatic carbons attached to methoxy groups.
- $\delta$  ~115.0 ppm, ~96.0 ppm: Other aromatic carbons.
- $\delta$  ~56.0 ppm: Methoxy carbons (-OCH<sub>3</sub>).

## Infrared (IR) Spectroscopy

The FT-IR spectrum of 2,4,5-Trimethoxybenzaldehyde exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Assignment
~3052	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch (from methoxy groups)
~1670	C=O stretch (aldehyde)
~1600, ~1523, ~1470	Aromatic C=C stretching
~1270, ~1215, ~1126, ~1027	C-O stretch (aryl ethers) and C-H in-plane bending
~861, ~817, ~707	C-H out-of-plane bending

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2,4,5-Trimethoxybenzaldehyde are crucial for its practical application.

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